molecular formula C6H6O4 B1212690 1,2,3,5-Benzenetetrol CAS No. 634-94-6

1,2,3,5-Benzenetetrol

Cat. No.: B1212690
CAS No.: 634-94-6
M. Wt: 142.11 g/mol
InChI Key: RDJUHLUBPADHNP-UHFFFAOYSA-N
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Description

1,2,3,5-Benzenetetrol, also known as benzene-1,2,3,5-tetrol, is an organic compound with the molecular formula C6H6O4. It is a type of benzenetetrol, which means it has four hydroxyl groups attached to a benzene ring.

Preparation Methods

1,2,3,5-Benzenetetrol can be synthesized through several methods. One common synthetic route involves the reduction of picric acid (2,4,6-trinitrophenol) using a reducing agent such as sodium sulfide. The reaction typically occurs under acidic conditions and yields this compound as a product . Industrial production methods may involve similar reduction processes, but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2,3,5-Benzenetetrol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert this compound into less oxidized forms, such as dihydroxybenzenes.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions can produce various substituted benzenes .

Scientific Research Applications

1,2,3,5-Benzenetetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5-benzenetetrol involves its interaction with various molecular targets and pathways. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, which are crucial for its antioxidant properties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroxybenzene
  • 1,2,4,5-Tetrahydroxybenzene

These compounds share similar structures but differ in the positions of their hydroxyl groups. This difference in structure can lead to variations in their chemical properties and reactivity.

Properties

IUPAC Name

benzene-1,2,3,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUHLUBPADHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212812
Record name 1,2,3,5-Benzenetetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-94-6
Record name 1,2,3,5-Benzenetetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrahydroxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Benzenetetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-TETRAHYDROXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQM6GV7J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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